molecular formula C19H19N3O2S B2688580 1-(2-(2-Methylthiazol-4-yl)phenyl)-3-(2-phenoxyethyl)urea CAS No. 1795476-63-9

1-(2-(2-Methylthiazol-4-yl)phenyl)-3-(2-phenoxyethyl)urea

Cat. No. B2688580
CAS RN: 1795476-63-9
M. Wt: 353.44
InChI Key: NRTLOIZGJDFNFS-UHFFFAOYSA-N
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Description

1-(2-(2-Methylthiazol-4-yl)phenyl)-3-(2-phenoxyethyl)urea, also known as MTZ-PEU, is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields. MTZ-PEU is a urea derivative that has been synthesized using a multi-step process.

Scientific Research Applications

Medicinal Chemistry Applications

Urea derivatives, including those with structural similarities to "1-(2-(2-Methylthiazol-4-yl)phenyl)-3-(2-phenoxyethyl)urea," have been extensively studied for their potential as therapeutic agents. For instance, trisubstituted phenyl urea derivatives have shown promising activity as neuropeptide Y5 receptor antagonists, contributing to the understanding of receptor-ligand interactions and offering a pathway for the development of novel therapeutic agents targeting metabolic disorders (Fotsch et al., 2001). Similarly, pyridylthiazole-based ureas have been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), providing insights into the modulation of critical signaling pathways involved in cancer and other diseases (Pireddu et al., 2012).

Material Science and Organic Synthesis

In the realm of material science and organic synthesis, the structural motifs found in "this compound" and related compounds have facilitated the development of novel materials and synthetic methodologies. For example, the co-condensation of urea with methylolphenols under acidic conditions has been explored to synthesize alternative copolymers, offering a novel approach to creating materials with potential applications in adhesives and coatings (Tomita & Hse, 1992). Moreover, the synthesis of deuterium-labeled urea derivatives like AR-A014418 highlights the importance of stable isotope labeling in pharmacokinetic studies, facilitating the precise measurement of drug distribution and metabolism (Liang et al., 2020).

properties

IUPAC Name

1-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-14-21-18(13-25-14)16-9-5-6-10-17(16)22-19(23)20-11-12-24-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H2,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTLOIZGJDFNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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